molecular formula C13H17NO2 B7847503 2-(3,4-Dimethoxyphenyl)pentanenitrile

2-(3,4-Dimethoxyphenyl)pentanenitrile

Cat. No.: B7847503
M. Wt: 219.28 g/mol
InChI Key: HCSVOKWUXPFAEI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)pentanenitrile is a chemical compound characterized by a phenyl ring substituted with two methoxy groups and a pentanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)pentanenitrile typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and pentanenitrile as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out under anhydrous conditions using a strong base such as sodium hydride (NaH) to deprotonate the benzaldehyde, followed by the addition of pentanenitrile.

  • Catalysts: Transition metal catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature and pressure, are carefully controlled to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)pentanenitrile can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the nitrile group to an amine.

  • Substitution: Substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 2-(3,4-Dimethoxyphenyl)pentanoic acid

  • Reduction: 2-(3,4-Dimethoxyphenyl)pentanamine

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)pentanenitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxyphenyl)pentanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)ethanenitrile

  • 2-(3,4-Dimethoxyphenyl)ethanol

  • 3,4-Dimethoxyphenethylamine

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Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-5-11(9-14)10-6-7-12(15-2)13(8-10)16-3/h6-8,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSVOKWUXPFAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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